molecular formula C12H18N4O8P2S B141531 Thiamine thiazolone pyrophosphate CAS No. 59733-97-0

Thiamine thiazolone pyrophosphate

Cat. No.: B141531
CAS No.: 59733-97-0
M. Wt: 440.31 g/mol
InChI Key: ZGJUYGIRPQSCFA-UHFFFAOYSA-N
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Description

Thiamine thiazolone pyrophosphate is a complex organic compound with significant biological and chemical importance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiamine thiazolone pyrophosphate typically involves multiple steps. The initial step often includes the preparation of the pyrimidine and thiazole rings, followed by their subsequent coupling. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Thiamine thiazolone pyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Thiamine thiazolone pyrophosphate (ThTPP) is a derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of this compound

This compound is a phosphorylated form of thiamine that acts primarily as a coenzyme in enzymatic reactions involved in carbohydrate metabolism. It is synthesized from thiamine through the action of thiamine pyrophosphokinase, which catalyzes the phosphorylation process using ATP.

Chemical Structure

The structure of ThTPP consists of a pyrimidine ring linked to a thiazole ring, which is further connected to a pyrophosphate group. This configuration enables it to participate in various biochemical reactions as a cofactor.

Biological Functions

ThTPP is involved in several key metabolic pathways:

  • Carbohydrate Metabolism : Acts as a coenzyme for enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of carbohydrates into energy.
  • Amino Acid Metabolism : Participates in the metabolism of branched-chain amino acids through its role in the branched-chain keto acid dehydrogenase complex.
  • Nucleotide Synthesis : Involved in the pentose phosphate pathway via transketolase, contributing to NADPH production essential for biosynthetic reactions.

ThTPP catalyzes decarboxylation reactions by stabilizing carbanion intermediates through its unique structural properties. The mechanism involves several steps:

  • Nucleophilic Attack : The carbanion form of ThTPP attacks the carbonyl carbon of the substrate.
  • Bond Rearrangement : The target bond on the substrate breaks, leading to the formation of a new bond between ThTPP and the substrate.
  • Product Release : The TPP-substrate bond is broken, regenerating ThTPP and releasing the product.

This mechanism allows ThTPP to effectively facilitate energy production and metabolic regulation.

Case Studies and Research Findings

  • Thiamine Supplementation and Cancer :
    • A study indicated that low doses of thiamine can stimulate cancer cell growth by meeting energy demands, while high doses inhibit growth by inactivating pyruvate dehydrogenase kinases, thus maintaining normal enzyme activity levels .
  • Transport Mechanisms :
    • Research on Caenorhabditis elegans revealed that TPP can be transported across cell membranes, indicating its importance beyond mere enzymatic function. Mutations affecting TPP synthesis were shown to slow physiological rhythms but could be rescued by TPP supplementation .
  • Enzyme Inhibition Studies :
    • Thiamin thiazolone diphosphate (ThTDP) has been identified as a potent inhibitor of the E1 component of the Escherichia coli pyruvate dehydrogenase complex. Structural studies showed that ThTDP binds with greater affinity than TPP, leading to conformational changes in the enzyme that enhance its inhibitory effect .

Data Tables

Biological ActivityEnzymatic RoleOrganismReference
Cofactor for pyruvate dehydrogenaseEnergy metabolismHumans
Inhibitor of pyruvate dehydrogenase kinasesCancer metabolism regulationVarious cancers
Transport across membranesPhysiological regulationC. elegans
Structural interaction with E1 componentEnzyme inhibitionE. coli

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-oxo-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O8P2S/c1-7-10(3-4-23-26(21,22)24-25(18,19)20)27-12(17)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,21,22)(H2,13,14,15)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJUYGIRPQSCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O8P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975145
Record name 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59733-97-0
Record name Thiamine thiazolone pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059733970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-[(6-Imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl}ethyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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